![molecular formula C15H13N5O B2529484 3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one CAS No. 872591-11-2](/img/structure/B2529484.png)
3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3-(3,4-Dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly mentioned in the provided papers, related structures and activities can be inferred from the synthesis and biological evaluation of similar compounds.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of various starting materials such as dimethylpyrimidin, hydrazine hydrate, and different aldehydes or ketones. For instance, the synthesis of pyrazolo[3,4-d]pyrimidine analogues involves a palladium-catalyzed C≡C coupling reaction . Similarly, the synthesis of pyrazoline and pyrimidine derivatives from dimethoxy-phenyl-propenone derivatives is achieved under microwave irradiation . These methods suggest that the synthesis of this compound could also involve similar strategies, such as coupling reactions or microwave-assisted synthesis.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is often characterized using techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and X-ray single crystal diffraction . These techniques help in determining the crystal structure, electronic properties, and potential binding interactions with biological targets such as DNA. For example, a related compound crystallizes in the triclinic space group with specific unit-cell parameters and forms hydrogen bonds and Pi-alkyl interactions with DNA .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions to form new compounds with potential biological activities. For instance, enaminones derived from triazolopyrimidinones can react with active methylene compounds to afford substituted pyridines, pyrazoles, isoxazoles, and azolopyrimidines . These reactions expand the chemical diversity and potential pharmacological profiles of the pyrimidine scaffold.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure and substituents. For example, the introduction of a dimethylaminoethylamino sulfonyl substituent was found to improve the aqueous solubility of a pyrazolo[4,3-d]pyrimidin-7-one derivative . The antimicrobial and anticancer activities of these compounds are often evaluated in vitro, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
- Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial efficacy. Compounds with specific structural features showed significant activity against bacteria such as E. coli, and fungi, underscoring the potential of pyrimidine-based molecules as antimicrobial agents (Bhoge, Magare, & Mohite, 2021).
Anticancer Applications
- Novel pyrazolo[4,3-d]-pyrimidine derivatives have been evaluated for their anticancer activity, with some compounds exhibiting higher efficacy than standard drugs like doxorubicin. This highlights the potential of these derivatives as therapeutic agents in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).
Receptor Antagonistic Activities
- A series of 3-sulfonyl-pyrazolo[1,5-a]pyrimidines has been synthesized, showing potent antagonistic activity against serotonin 5-HT6 receptors. The structure-activity relationship analysis of these compounds provides insights into their potential therapeutic applications, especially in neurological disorders (Ivachtchenko, Golovina, & Kadieva, 2011).
Synthesis and Characterization
- Research has focused on the synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives, exploring their potential applications in various therapeutic areas. The detailed structural analysis and evaluation of biological activities underscore the versatility of these compounds in drug development (Rahmouni et al., 2016).
Zukünftige Richtungen
The future directions for the study of pyrazolo[4,3-d]pyrimidin-7-ones include the development of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group . These compounds have shown promising anticancer activity against various cancer cell lines .
Wirkmechanismus
The mode of action of these compounds generally involves inhibiting these targets, which can lead to changes in cellular signaling pathways and ultimately affect cell growth and survival . The specific biochemical pathways affected would depend on the specific targets of the compound.
The result of the action of these compounds can vary depending on the specific compound and its targets, but generally, they can lead to inhibition of cell growth and induction of cell death in the case of antitumor activity .
Eigenschaften
IUPAC Name |
3-(3,4-dimethylphenyl)-6-prop-2-ynyltriazolo[4,5-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c1-4-7-19-9-16-14-13(15(19)21)17-18-20(14)12-6-5-10(2)11(3)8-12/h1,5-6,8-9H,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHYTORBLIUBPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC#C)N=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

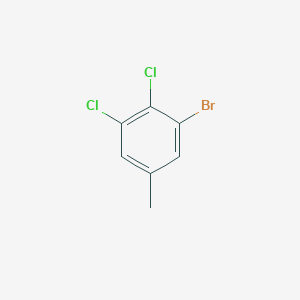
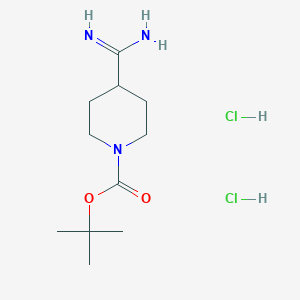
![1-(2,4-difluorophenyl)-8-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2529405.png)
![3,4-difluoro-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2529406.png)
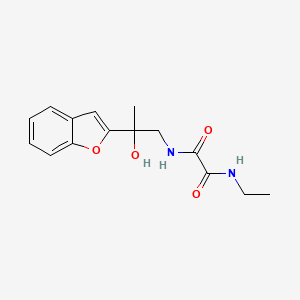

![4-bromo-2-(3,4-dihydroisoquinolin-2(1H)-yl)benzo[d]thiazole](/img/structure/B2529409.png)
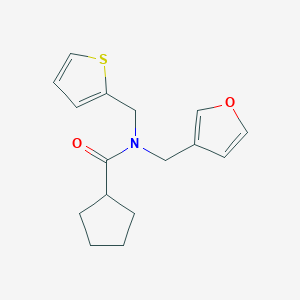
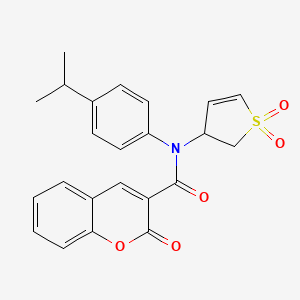
methanone](/img/structure/B2529417.png)
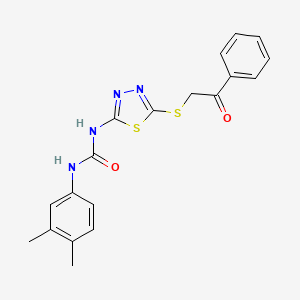
![3-[(4-bromophenyl)sulfonyl]-N-(4-ethoxyphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529421.png)
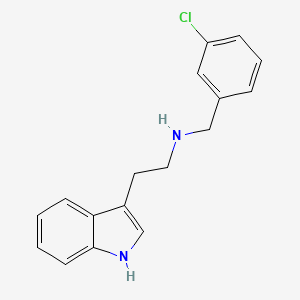
![methyl (1R,8S,9R,Z)-bicyclo[6.1.0]non-4-ene-9-carboxylate](/img/structure/B2529423.png)